N-benzyl-5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzyl group, a piperazine ring substituted with a 2,3-dimethylphenyl group, and a methoxybenzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions to form the 4-(2,3-dimethylphenyl)piperazine intermediate.
Sulfonamide Formation: The intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Benzylation: Finally, the sulfonamide derivative is benzylated using benzyl chloride in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl and piperazine groups.
Reduction: Reduced forms of the sulfonamide and piperazine moieties.
Substitution: Substituted derivatives at the benzyl and piperazine positions.
Scientific Research Applications
N-benzyl-5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Shares the piperazine and dimethylphenyl moieties but lacks the sulfonamide and benzyl groups.
N-(2-ethoxyphenyl)-2-(piperazin-1-yl)acetamide: Similar piperazine structure but with different substituents.
Uniqueness
N-benzyl-5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide is unique due to its combination of benzyl, piperazine, and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-20-8-7-11-24(21(20)2)29-14-16-30(17-15-29)27(31)23-12-13-25(34-3)26(18-23)35(32,33)28-19-22-9-5-4-6-10-22/h4-13,18,28H,14-17,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVERGASSLRCNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.